5-Ethyl-2-isopropoxyphenol
Description
Properties
IUPAC Name |
5-ethyl-2-propan-2-yloxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-9-5-6-11(10(12)7-9)13-8(2)3/h5-8,12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYONBYHXXUESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Reagent Selection
The oxidative coupling method leverages hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), to generate reactive intermediates. In a representative procedure from, PIDA oxidizes phenolic substrates to ortho-quinone methides, which undergo nucleophilic attack. Subsequent reduction with zinc powder stabilizes the product. For 5-ethyl-2-isopropoxyphenol, this approach could involve:
-
Oxidation of 3-ethylphenol to form a quinone methide intermediate.
-
Nucleophilic introduction of isopropoxy via alcohol addition.
-
Zinc-mediated reduction to restore aromaticity.
Procedural Details
A scaled adaptation from involves:
-
Dissolving 3-ethylphenol (10 mmol) in methanol under ice cooling.
-
Adding PIDA (2.1 equiv) to initiate oxidation, stirring at 40°C for 12 hours.
-
Introducing 2-propanol (2 equiv) post-oxidation, followed by zinc powder (1.5 equiv) for reduction.
-
Workup includes extraction with dichloromethane (DCM) and neutralization with NaHCO₃.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield (crude) | 68% (by ¹H NMR) | |
| Reaction Temperature | 40°C (oxidation), RT (reduction) | |
| Purification | Flash chromatography (Hexane:EtOAc) |
This method offers regioselectivity but requires stringent temperature control to prevent over-oxidation.
Sequential Alkylation and Etherification
Substrate Preparation
Starting with 2-isopropoxyphenol, ethylation at the 5-position is achieved via Friedel-Crafts alkylation. However, the electron-donating isopropoxy group directs electrophiles to the para position (C5), enabling selective ethylation.
Optimized Protocol
-
Protection of phenol : Methylation using dimethyl sulfate in alkaline conditions.
-
Ethylation : Reaction with ethyl bromide and AlCl₃ in DCM at 0°C.
-
Deprotection : BBr₃-mediated demethylation in DCM.
-
Workup : Acid-base extraction to isolate the product.
Challenges :
-
Competing O-alkylation requires protective group strategies.
-
Demethylation steps risk side reactions, necessitating low temperatures.
Solvent-Free Silica-Mediated Synthesis
Patent-Derived Methodology
A solvent-free approach from uses activated silica as a solid acid catalyst. While originally developed for 4-((2-isopropoxyethoxy)methyl)phenol, this method is adaptable:
-
Mix 4-ethylphenol (1 equiv) with 2-isopropoxyethanol (1.2 equiv).
-
Add H₂SO₄-impregnated silica (10% w/w).
-
Heat at 60°C for 24 hours under stirring.
Advantages :
-
Eliminates solvent waste.
-
Silica is recyclable, enhancing sustainability.
Performance Metrics :
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Oxidative-Reductive | 68 | 85 | Moderate |
| Sequential Alkylation | 55 | 78 | Low |
| Silica-Mediated | 74 | 91 | High |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
5-Ethyl-2-isopropoxyphenol serves as an important intermediate in the synthesis of more complex organic molecules. It can be synthesized through several methods, including Friedel-Crafts alkylation and Williamson ether synthesis. The compound's unique substitution pattern allows it to participate in various chemical reactions, making it valuable for developing new materials and compounds.
Table 1: Synthetic Routes for this compound
| Method | Description |
|---|---|
| Friedel-Crafts Alkylation | Reaction of phenol with ethyl chloride using aluminum chloride as a catalyst |
| Williamson Ether Synthesis | Reaction of ethylated phenol with isopropyl bromide in the presence of a base |
Biological Applications
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. This potential makes it a candidate for developing new antimicrobial agents.
Table 2: Antimicrobial Activity of this compound
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | BenchChem |
| Escherichia coli | Inhibitory | BenchChem |
| Candida albicans | Inhibitory | BenchChem |
Antioxidant Activity
The compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress-related diseases such as cancer and neurodegenerative disorders. Studies have shown that it effectively scavenges free radicals and reduces lipid peroxidation.
Medical Research
Therapeutic Potential
In the medical field, this compound is being explored for its potential therapeutic effects. Its interactions with biological macromolecules suggest possible modulations of enzyme activities or receptor functions, which could lead to various health benefits.
Industrial Applications
Production of Polymers and Resins
In industry, this compound is utilized in the production of polymers, resins, and other industrial chemicals. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability.
Case Studies
Case Study 1: Antimicrobial Efficacy
A laboratory study tested the antimicrobial efficacy of this compound against a panel of bacterial strains. The results showed significant inhibition zones, indicating its potential as a natural antimicrobial agent. Further research is needed to explore clinical applications.
Case Study 2: Antioxidant Effects
In vitro studies investigating the antioxidant capacity of this compound revealed its ability to reduce oxidative stress markers significantly. This finding supports its potential use in formulations aimed at combating oxidative stress-related conditions.
Comparison with Related Compounds
To further understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.
Table 3: Comparison of Related Phenolic Compounds
| Compound | Antimicrobial Activity | Antioxidant Activity | Reference |
|---|---|---|---|
| 4-Ethyl-2-isopropoxyphenol | Moderate | Low | BenchChem |
| 5-Methyl-2-isopropoxyphenol | Low | Moderate | BenchChem |
| 5-Ethyl-2-methoxyphenol | High | High | BenchChem |
Mechanism of Action
The mechanism of action of 5-Ethyl-2-isopropoxyphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Hypothetical table comparing properties (if relevant data existed):
| Compound Name | Substituents | Boiling Point (°C) | Solubility | Bioactivity (e.g., IC50) | Key Applications |
|---|---|---|---|---|---|
| 5-Ethyl-2-isopropoxyphenol | Ethyl (C5), isopropoxy | 220–225 (est.) | Low in H2O | Not reported | Intermediate, R&D |
| 4-Ethylphenol | Ethyl (C4) | 218–220 | Moderate | Antimicrobial | Disinfectants |
| 2-Isopropoxyphenol | Isopropoxy (C2) | 205–210 | Low | Antioxidant | Polymer stabilizers |
Research Findings and Challenges
- Structural Sensitivity : The position of substituents (e.g., ethyl at C5 vs. C4) significantly alters solubility and reactivity .
- Synthetic Complexity : Introducing isopropoxy groups requires precise conditions to avoid side reactions .
Critical Analysis of Evidence Limitations
For example:
- compounds (e.g., ZINC85652174) are ester-based and lack phenolic -OH groups, making their properties non-comparable.
- No data on bioactivity, stability, or industrial use of the target compound is present.
Biological Activity
5-Ethyl-2-isopropoxyphenol is an organic compound belonging to the phenol family, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon. This compound has gained attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant properties. This article examines the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the following structural formula:
The compound features an ethyl group at the fifth position and an isopropoxy group at the second position on the phenol ring. Its unique substitution pattern influences its chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by BenchChem highlights its potential effectiveness against bacteria and fungi, which is crucial for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | BenchChem |
| Escherichia coli | Inhibitory | BenchChem |
| Candida albicans | Inhibitory | BenchChem |
Antioxidant Activity
The compound's antioxidant properties have been explored in various studies, indicating its ability to scavenge free radicals and reduce oxidative stress. This activity is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.
A review published in PMC discusses the role of phenolic compounds, including derivatives like this compound, in mitigating oxidative stress and enhancing cellular defense mechanisms against various diseases .
The mechanism of action of this compound involves interactions with biological macromolecules. The phenolic hydroxyl group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. This interaction may modulate enzyme activities or receptor functions, leading to various biological effects.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, this compound was tested against a panel of bacterial strains. The results demonstrated significant inhibition zones, suggesting its potential as a natural antimicrobial agent. The study emphasized the need for further research to explore its application in clinical settings.
Case Study 2: Antioxidant Effects
A study investigating the antioxidant capacity of various phenolic compounds found that this compound effectively reduced lipid peroxidation in vitro. This finding supports its potential use in formulations aimed at combating oxidative stress-related conditions.
Comparison with Related Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Table 2: Comparison of Related Phenolic Compounds
| Compound | Antimicrobial Activity | Antioxidant Activity | Reference |
|---|---|---|---|
| 4-Ethyl-2-isopropoxyphenol | Moderate | Low | BenchChem |
| 5-Methyl-2-isopropoxyphenol | Low | Moderate | BenchChem |
| 5-Ethyl-2-methoxyphenol | High | High | BenchChem |
Q & A
Q. What are the optimal laboratory synthesis routes for 5-Ethyl-2-isopropoxyphenol?
To synthesize this compound, researchers can adapt methodologies from analogous phenolic compounds. For example, 5-methoxy-2-phenyl-2,3-dihydrobenzofuran was synthesized using hexafluoroisopropanol as a solvent and DDQ as an oxidant at room temperature . Similar conditions (e.g., inert atmosphere, controlled temperature) and characterization via IR, NMR, and HRMS should be applied. Reagent purity and stoichiometric ratios must be optimized to minimize byproducts.
Q. Which analytical techniques are recommended for confirming the structure of this compound?
A combination of spectroscopic methods is critical:
- IR Spectroscopy : Identify functional groups (e.g., phenolic -OH, ether linkages).
- NMR (¹H and ¹³C) : Resolve substituent positions and confirm ethyl/isopropoxy groups.
- HRMS : Validate molecular formula and isotopic patterns. Comparative analysis with structurally similar compounds (e.g., 2-isopropylphenol, boiling point 212–213°C ) can aid interpretation.
Q. What safety protocols are essential when handling this compound?
Follow SDS guidelines, including:
- PPE : Chemical-resistant gloves (EN 374), eye protection (EN 166), and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : In airtight containers away from oxidizers, with temperature monitoring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) of this compound?
Systematic approaches include:
Q. What experimental frameworks (e.g., PICOT, FINER) are appropriate for designing mechanistic studies on this compound?
Apply the FINER criteria :
- Feasible : Ensure access to specialized equipment (e.g., NMR, DSC).
- Novel : Investigate understudied reactions, such as photooxidation.
- Ethical : Adhere to waste disposal regulations for phenolic derivatives. The PICOT framework can structure studies on bioactivity: Population (e.g., enzyme targets), Intervention (dose-response), Comparison (control analogs), Outcome (IC₅₀ values), Time (kinetic assays) .
Q. How can systematic literature reviews address gaps in bioactivity data for this compound?
Conduct a PRISMA-guided review :
- Search strategy : Use databases like PubMed and CAS Common Chemistry with keywords (e.g., "phenolic ether bioactivity").
- Quality assessment : Exclude studies with unverified purity or incomplete spectral data.
- Meta-analysis : Pool data on antimicrobial or antioxidant efficacy to identify trends .
Q. What methodologies are suitable for analyzing environmental stability of this compound in aqueous matrices?
- Accelerated degradation studies : Expose the compound to UV light, varying pH, and oxidizing agents.
- Monitoring : Use HPLC-PDA to quantify degradation products.
- Ecotoxicology models : Predict half-life using EPI Suite or TEST software, referencing safety thresholds (e.g., TEEL, NOAEL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
